1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea
Description
1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea (CAS: 1797336-92-5) is a urea derivative featuring two distinct heterocyclic moieties: a benzo[d][1,3]dioxol (1,3-benzodioxole) group and a 2,3-dihydrobenzo[b][1,4]dioxin ring. Its molecular formula is C21H20N4O5, with a molecular weight of 408.4 g/mol . The compound’s structure includes a urea linkage (-NH-C(O)-NH-) connecting a benzodioxole-methyl group and a pyrazole ring substituted with a dihydrobenzodioxinylmethyl chain. The Smiles notation is O=C(NCc1ccc2c(c1)OCO2)Nc1cnn(CC2COc3ccccc3O2)c1, highlighting its fused oxygen-rich aromatic systems and pyrazole core .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5/c26-21(22-8-14-5-6-18-20(7-14)29-13-28-18)24-15-9-23-25(10-15)11-16-12-27-17-3-1-2-4-19(17)30-16/h1-7,9-10,16H,8,11-13H2,(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMCDCLWZDXRGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate diketone.
Coupling Reactions: The benzodioxole and pyrazole intermediates are then coupled using a suitable linker, such as a urea derivative, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzodioxole or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Materials Science: Investigated for its properties in the development of novel materials with specific electronic or optical characteristics.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes through binding to active sites.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Influence on cellular pathways by altering signal transduction mechanisms.
Comparison with Similar Compounds
The compound’s unique structure invites comparison with other urea derivatives and benzodioxole/pyrazole-containing analogs. Below is a detailed analysis of structural, synthetic, and inferred functional differences:
Structural Comparison
Key Observations :
- The target compound distinguishes itself with dual oxygenated aromatic systems (benzodioxole and dihydrobenzodioxin), likely conferring rigidity and influencing π-π stacking interactions.
- Compounds like 2034376-64-0 (thiophene) and 865615-43-6 (bromophenyl) prioritize halogen/sulfur-based substituents, which may enhance binding to hydrophobic pockets or modulate electronic properties.
Inferred Bioactivity
While direct data for the target compound is absent, structurally related compounds exhibit diverse activities:
- Antibacterial/Anticonvulsant : Pyrazole derivatives with benzodioxole groups (e.g., ) show antibacterial and anticonvulsant profiles .
- Enzyme Inhibition : Urea derivatives (e.g., ) often act as kinase or protease inhibitors due to hydrogen-bonding capabilities of the urea moiety .
- Solubility & Bioavailability : The target’s oxygen-rich structure may improve aqueous solubility compared to purely aromatic analogs (e.g., 2034376-64-0 with thiophene), though its larger size (MW 408.4) could limit membrane permeability.
Biological Activity
The compound 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.41 g/mol. The structure features a benzo[d][1,3]dioxole moiety and a pyrazole ring, which are known for their diverse biological activities.
Recent research indicates that compounds containing the benzo[d][1,3]dioxole and pyrazole structures exhibit various biological activities, including:
- Anticancer Activity : Compounds similar to this structure have shown promising results in inhibiting cancer cell proliferation. For instance, diarylpyrazoles have been reported to act as effective inhibitors against specific cancer pathways by modulating autophagy and apoptosis mechanisms .
- Antiparasitic Activity : The compound has demonstrated activity against protozoan parasites such as Trypanosoma cruzi and Leishmania spp., with some derivatives exhibiting low micromolar potencies while showing minimal cytotoxicity towards human cells .
- Antimicrobial Properties : Related compounds have displayed antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi .
Cytotoxicity Assessment
A study focusing on the cytotoxicity of structurally related pyrazoles found that many exhibited significant cytotoxic effects at certain concentrations. The evaluation included a library of compounds where the cytotoxicity was measured alongside antiparasitic activity to ensure safety profiles were maintained .
Case Studies
- Study on Antiparasitic Activity : A series of analogues derived from the core structure were tested against T. cruzi and Leishmania infantum. The most effective compounds showed IC50 values in the low micromolar range, indicating strong potential for therapeutic applications against these infections while maintaining low toxicity to human cells .
- Cancer Research : In vitro studies on breast cancer cell lines demonstrated that certain derivatives inhibited cell growth significantly through mechanisms involving apoptosis and cell cycle arrest. These findings suggest that modifications in the pyrazole ring can enhance anticancer properties while reducing adverse effects .
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivatives | Observed Effect | IC50 (µM) |
|---|---|---|---|
| Anticancer | Various Diarylpyrazoles | Inhibition of cell proliferation | 5 - 20 |
| Antiparasitic | Selected Analogues | Effective against T. cruzi | 0.5 - 5 |
| Antimicrobial | Benzo[d][1,3]dioxole derivatives | Broad-spectrum activity | 10 - 30 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
